molecular formula C13H14ClNO2 B1392752 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride CAS No. 29451-88-5

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride

Cat. No. B1392752
CAS RN: 29451-88-5
M. Wt: 251.71 g/mol
InChI Key: IQEQMBNXMBVLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride” is a chemical compound with the CAS Number 29451-88-5. It has a molecular formula of C13H14ClNO2 and a molecular weight of 251.71 g/mol. It is a powder in physical form .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H14N2O/c14-9-12-8-13 (16)15 (10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 214.27 .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's structural analysis includes understanding its all-cis trisubstituted pyrrolidin-2-one configuration and the absolute configurations of the atoms in the lactam ring. This understanding aids in the design of related compounds (Weber et al., 1995).
  • Its synthesis involves techniques like the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with other compounds, leading to the formation of derivatives with potential applications in various chemical processes (Yang et al., 2013).

Spectroscopic Properties

  • Spectroscopic properties of related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using techniques like FT-IR, NMR, and UV. These studies assist in understanding the molecular structure and electronic properties of the compound (Devi et al., 2020).

Antiviral and Antibacterial Potential

  • Some derivatives of this compound have shown potential in antiviral activities, particularly against human rhinovirus. This suggests its potential application in developing antiviral therapies (Patick et al., 2005).
  • Analog compounds have also been synthesized and evaluated for their antibacterial properties, indicating potential use in developing new antibacterial drugs (Devi et al., 2018).

Biophysical and Biomedical Research Applications

  • Related compounds, like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, have been used as molecular probes and labels in magnetic resonance spectroscopy and imaging, indicating their utility in biomedical research (Dobrynin et al., 2021).

properties

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEQMBNXMBVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Reactant of Route 6
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.